molecular formula C7H12F2O B119776 4-(2,2-Difluorocyclopropyl)-1-Butanol CAS No. 143952-26-5

4-(2,2-Difluorocyclopropyl)-1-Butanol

Cat. No.: B119776
CAS No.: 143952-26-5
M. Wt: 150.17 g/mol
InChI Key: OSZXTRRWOCZFLD-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)-1-Butanol (CAS: 61877-80-3) is a fluorinated cyclopropane derivative featuring a butanol chain and a 2,2-difluorocyclopropyl substituent . The cyclopropane ring introduces significant ring strain, while the fluorine atoms impart electron-withdrawing effects, influencing the compound’s reactivity and stability. This structure is typically synthesized via cyclopropanation reactions, often using intermediates such as ethyl 2-(2,2-difluorocyclopropyl)acetate, as inferred from related compounds in the literature . Potential applications include its use as a building block in pharmaceutical and agrochemical synthesis, leveraging its unique steric and electronic properties to modulate drug potency or material performance.

Properties

CAS No.

143952-26-5

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)butan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2

InChI Key

OSZXTRRWOCZFLD-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)CCCCO

Canonical SMILES

C1C(C1(F)F)CCCCO

Synonyms

Cyclopropanebutanol, 2,2-difluoro- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-1-Butanol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1-Butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1-Butanol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group imparts unique chemical properties that can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(2,2-Difluorocyclopropyl)acetic Acid (CAS: 1393553-89-3)

This compound shares the difluorocyclopropyl group but replaces the alcohol with a carboxylic acid. The carboxylic acid enhances polarity and acidity compared to 4-(2,2-Difluorocyclopropyl)-1-Butanol, making it more suitable for conjugation reactions in drug design .

1-(2,2-Difluorocyclopropyl)ethan-1-amine

As an amine derivative, this compound exhibits greater nucleophilicity than the alcohol, directing its applications toward agrochemical synthesis (e.g., crop protection agents) .

Butanol Derivatives with Varying Substituents

4-(Methylnitrosamino)-1-(3-pyridyl)-1-Butanol (NNAL; CAS: 76071-91-1)

Structurally, NNAL shares the butanol backbone but incorporates a nitrosamino group and a pyridyl ring. These features render NNAL a potent carcinogen, inducing lung and pancreatic tumors in rats . In contrast, this compound lacks these toxicophores, suggesting a safer profile for industrial use.

1-Octanol, 2-Butyl- (CAS: 98-54-4)

A non-fluorinated, branched alcohol, this compound has higher hydrophobicity due to its longer alkyl chain. However, the absence of fluorine and cyclopropane reduces its utility in targeted synthesis where electronic modulation is critical .

Other Fluorinated Alcohols

Compared to simple fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), this compound exhibits lower acidity due to reduced electron withdrawal from the cyclopropane ring. This property may enhance its stability in basic reaction conditions.

Table 1. Comparative Analysis of Key Compounds

Compound Name CAS Number Functional Groups Molecular Weight (g/mol) Key Applications Toxicity Profile
This compound 61877-80-3 Alcohol, Difluorocyclopropyl 150.17 Pharmaceutical synthesis Low (inferred)
NNAL 76071-91-1 Alcohol, Nitrosamino, Pyridyl 209.25 Carcinogen metabolite Carcinogenic
1-(2,2-Difluorocyclopropyl)ethan-1-amine N/A Amine, Difluorocyclopropyl 121.13 Agrochemicals Not reported
2-(2,2-Difluorocyclopropyl)acetic acid 1393553-89-3 Carboxylic acid, Difluorocyclopropyl 136.10 Chemical synthesis Not reported

Key Findings

Structural Impact: The difluorocyclopropyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Functional Group Influence: Alcohols like this compound are less reactive in nucleophilic substitutions than amines but offer advantages in hydrogen-bonding interactions for drug-target binding.

Toxicity Considerations: Unlike NNAL, the absence of nitrosamine and pyridyl groups in this compound likely mitigates carcinogenic risks .

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